Octa-O-methylsucrose (CAS 5346-73-6) is a fully etherified, non-reducing disaccharide in which all eight native hydroxyl groups of sucrose have been replaced by methoxy groups [1]. This exhaustive methylation fundamentally alters the molecule's physicochemical profile, converting a highly polar, water-soluble, hydrogen-bond-donating sugar into a lipophilic, chemically inert, and thermally stable compound [2]. In procurement and industrial contexts, it is primarily sourced as a high-purity analytical reference standard for carbohydrate methylation analysis, a non-coordinating hydrophobic solubility enhancer, and a specialized non-crosslinking additive utilized to improve the thermal stability of advanced methacrylate thermoplastics [3]. Its lack of free hydroxyls eliminates metal-coordinating capabilities and prevents acid-catalyzed or alkaline degradation, distinguishing it from conventional saccharide excipients [4].
Substituting octa-O-methylsucrose with native sucrose, partially methylated analogs, or other permethylated disaccharides fails due to critical differences in chemical reactivity, coordination behavior, and chromatographic properties [1]. Native sucrose possesses free hydroxyl groups that act as active metal-coordinating ligands and are highly susceptible to alkaline degradation at elevated temperatures [2]. In contrast, the complete etherification in octa-O-methylsucrose renders it entirely non-coordinating and exceptionally stable in harsh, high-pH environments [3]. For analytical procurement, substituting it with other permethylated sugars (such as octa-O-methyltrehalose) alters the specific relative retention time baseline required for standardized GC-MS linkage analysis, thereby compromising the accuracy of structural assignments in complex glycan profiling [4].
Octa-O-methylsucrose demonstrates profound chemical stability in harsh alkaline environments compared to its native counterpart [1]. In a controlled degradation assay using 1 M NaOH at 100°C, the initial degradation rate for octa-O-methylsucrose was measured at <0.1 × 10^-4 mol L^-1 h^-1, whereas native sucrose degraded rapidly at a rate of 19 × 10^-4 mol L^-1 h^-1 [1]. This near-zero degradation rate confirms that the exhaustive methylation of the hydroxyl groups completely blocks the base-catalyzed decomposition pathways typical of reducing and non-reducing sugars [1].
| Evidence Dimension | Initial degradation rate in strong alkali |
| Target Compound Data | <0.1 × 10^-4 mol L^-1 h^-1 |
| Comparator Or Baseline | Native sucrose (19 × 10^-4 mol L^-1 h^-1) |
| Quantified Difference | >190-fold reduction in degradation rate |
| Conditions | 6.0 mM concentration in 1 M NaOH at 100°C |
Justifies the selection of this compound as a robust, inert additive or internal standard in high-pH, high-temperature industrial processes where native sugars would rapidly decompose.
The complete methylation of sucrose eliminates its ability to coordinate with transition metals, transforming it into an inert solubility enhancer [1]. In a Cu(I)-catalyzed arene hydroxylation reaction in water at 140°C, native sucrose acted as an active ligand, driving the reaction to a 92% yield [1]. When octa-O-methylsucrose was substituted, it successfully enhanced the solubility of the hydrophobic substrate but failed to coordinate the copper catalyst, resulting in a significantly reduced yield of 53% with unreacted starting material remaining [1].
| Evidence Dimension | Catalytic reaction yield (indicating ligand coordination) |
| Target Compound Data | 53% yield (acts only as a solubility enhancer) |
| Comparator Or Baseline | Native sucrose (92% yield, acts as an active ligand) |
| Quantified Difference | 39% absolute reduction in yield due to lack of metal coordination |
| Conditions | Cu(I)-catalyzed hydroxylation of arenes in water at 140°C |
Proves that the compound is strictly non-coordinating, making it the ideal choice when a process requires a lipophilic solubility enhancer without introducing competing metal-binding ligands.
In the structural analysis of complex carbohydrates via gas chromatography, octa-O-methylsucrose is utilized as the definitive baseline internal standard [1]. When profiling permethylated low-molecular-weight carbohydrates on an OV-17 liquid phase column, octa-O-methylsucrose is assigned a Relative Retention Time (RRT) of exactly 1.00 [1]. Closely related permethylated disaccharide comparators elute significantly later, with permethylated trehalose demonstrating an RRT of 1.06–1.09 and permethylated melibiose at 1.16–1.28 [1].
| Evidence Dimension | Relative Retention Time (RRT) in GC-MS |
| Target Compound Data | RRT = 1.00 (Baseline Standard) |
| Comparator Or Baseline | Permethylated trehalose (RRT = 1.06–1.09) and melibiose (RRT = 1.16–1.28) |
| Quantified Difference | 6% to 28% shift in retention time relative to the target standard |
| Conditions | Gas chromatography using 3% OV-17 or equivalent liquid phases |
Essential for analytical procurement, as substituting this specific standard with other permethylated sugars will misalign retention time calibrations and invalidate glycan structural assignments.
Octa-O-methylsucrose functions as a highly effective non-crosslinking stabilizing additive in polymer manufacturing [1]. During low-temperature polymerization of methyl methacrylate, the addition of octa-O-methylsucrose provides superior thermal stability to the resulting polymer matrix compared to conventional crosslinkers like trimethylolpropane trimethacrylate [1]. The thermal stability achieved parallels that of extruded high-molecular-weight methyl methacrylate polymers, but without inducing the rigidity and processing limitations associated with extensive crosslinking [1].
| Evidence Dimension | Polymer thermal stability enhancement |
| Target Compound Data | Surpasses conventional crosslinkers, matching high-molecular-weight extruded polymers |
| Comparator Or Baseline | Trimethylolpropane trimethacrylate (conventional crosslinker) |
| Quantified Difference | Superior thermal stability without inducing polymer crosslinking |
| Conditions | Low-temperature polymerization of methyl methacrylate matrices |
Drives procurement for advanced materials manufacturing where manufacturers need to improve thermoplastic heat resistance without sacrificing extrudability or processability.
Octa-O-methylsucrose is strictly required as the baseline reference standard (RRT = 1.00) in GC-MS and cyclic ion mobility spectrometry (cIM-MS) workflows for the structural elucidation of complex oligosaccharides. Its specific chromatographic behavior ensures accurate retention time calibration, which is impossible to achieve if substituted with other permethylated disaccharides like trehalose or melibiose [1].
Due to the complete etherification of its hydroxyl groups, this compound is uniquely suited for aqueous or biphasic catalytic systems requiring enhanced solubility of hydrophobic substrates. Unlike native sucrose, it does not coordinate with transition metals (e.g., copper catalysts), preventing unwanted ligand interference while improving the processability of poorly soluble organic precursors [2].
In the manufacturing of methyl methacrylate polymers and related thermoplastics, octa-O-methylsucrose is procured as an advanced additive. It imparts high thermal stability to the polymer matrix—paralleling the performance of extruded high-molecular-weight plastics—without inducing crosslinking, thereby maintaining the material's flexibility and ease of extrusion [3].
Leveraging its >190-fold reduction in alkaline degradation rate compared to native sucrose, octa-O-methylsucrose is the optimal choice for high-pH industrial formulations or high-temperature processes. It serves as a stable, non-reducing structural analog where native sugars would otherwise undergo rapid base-catalyzed decomposition or Maillard browning [4].